5-Methyl-1,3-benzenediacetonitrile
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Overview
Description
5-Methyl-1,3-benzenediacetonitrile is an organic compound with the molecular formula C11H10N2. It is also known by several other names, including 3-Cyanomethyl-5-methylphenylacetonitrile and 5-Methyl-1,3-dicyanobenzene . This compound is a derivative of benzenediacetonitrile, where the benzene ring is substituted with a methyl group at the 5-position. It is a white to off-white solid with a melting point of 71-72°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-benzenediacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-bis(bromomethyl)toluene with sodium cyanide in the presence of a suitable solvent such as ethanol . The reaction conditions typically include refluxing the mixture to facilitate the substitution of bromine atoms with cyano groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-benzenediacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Methyl-1,3-benzenediacetic acid.
Reduction: 5-Methyl-1,3-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1,3-benzenediacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-benzenediacetonitrile primarily involves its role as an intermediate in chemical reactions. In the context of pharmaceutical applications, it is a precursor to compounds that inhibit the enzyme aromatase. Aromatase inhibitors work by binding to the enzyme’s active site, preventing the conversion of androgens to estrogens, which is crucial in the treatment of hormone-sensitive cancers .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dicyanomethyl toluene
- 3-Cyanomethyl-5-methylphenylacetonitrile
- 5-Methyl-1,3-dicyanobenzene
Uniqueness
5-Methyl-1,3-benzenediacetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
CAS No. |
107170-81-0 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,5-dimethylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4H,1-2H3 |
InChI Key |
CQDLIGVVPZHEAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)CC#N)CC#N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)C)C#N |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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